Melitracen hydrochloride
Overview
Description
Melitracen hydrochloride is a tricyclic antidepressant (TCA) used primarily for the treatment of depression and anxiety. It is known for its efficacy and improved tolerability compared to other TCAs. This compound is often marketed under brand names such as Melixeran and Trausabun .
Mechanism of Action
Target of Action
Melitracen hydrochloride is a tricyclic antidepressant (TCA) that primarily targets norepinephrine and serotonin (5-HT) neurotransmitters . These neurotransmitters play a crucial role in mood regulation, with their imbalance often linked to conditions such as depression and anxiety .
Mode of Action
This compound acts by inhibiting the reuptake of norepinephrine and serotonin at the nerve synapse . This inhibition increases the concentration of these neurotransmitters in the synaptic space, enhancing their signaling and leading to an antidepressant effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of norepinephrine and serotonin neurotransmission . By inhibiting their reuptake, this compound prolongs their action, leading to increased stimulation of post-synaptic receptors. This enhanced neurotransmission can help alleviate symptoms of depression and anxiety .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is readily absorbed in the gastrointestinal tract . The compound is widely distributed in the body and crosses the blood-brain barrier, which is essential for its central nervous system effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission. By increasing the levels of norepinephrine and serotonin in the synaptic space, it enhances the stimulation of post-synaptic receptors . This can lead to improved mood and reduced symptoms of depression and anxiety .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, co-administration with other drugs can lead to interactions that may enhance or reduce its effects . Furthermore, individual factors such as the patient’s age, health status, and genetic makeup can also influence the drug’s action and efficacy . .
Biochemical Analysis
Biochemical Properties
Melitracen hydrochloride can inhibit the uptake of Norepinephrine and 5-HT (serotonin) through the presynaptic membrane, inducing the increase of monoamine transmitters in the synaptic space . This interaction with neurotransmitters plays a crucial role in its biochemical reactions.
Cellular Effects
The cellular effects of this compound are primarily related to its impact on neurotransmitter levels. By inhibiting the reuptake of norepinephrine and serotonin, it increases the concentration of these neurotransmitters in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression related to mood regulation.
Molecular Mechanism
It is believed to act in a similar manner to other TCAs . It likely exerts its effects at the molecular level by binding to and inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic space .
Temporal Effects in Laboratory Settings
It is known that the onset of its therapeutic effects typically occurs within a few weeks of starting treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of melitracen hydrochloride involves several steps. One method includes the protection of the carbonyl group of o-benzoylbenzoic acid in a ketal form, followed by a Grignard reaction with methyl magnesium halide. The protecting group is then removed under acidic conditions, leading to cyclization and the formation of 10,10-dimethyl anthrone .
Another method involves the reaction of 10,10-dimethylanthracene-9-ketone with N,N-dimethylaminopropylmagnesium chloride to form a melitracen intermediate. This intermediate is then dehydrated under acidic conditions and subjected to a salt-forming reaction to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves crystallization of the dehydrated product from the ethanol phase using hydrochloric acid gas. The final product is isolated by filtration .
Chemical Reactions Analysis
Types of Reactions
Melitracen hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify its structure.
Substitution: Substitution reactions, particularly involving the amino group, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while reduction can yield various reduced forms of melitracen.
Scientific Research Applications
Melitracen hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studies on its effects on neurotransmitter systems provide insights into the mechanisms of depression and anxiety.
Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating various psychiatric disorders.
Industry: It is employed in the pharmaceutical industry for the production of antidepressant medications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Melitracen hydrochloride is unique in its faster onset of action and improved tolerability compared to other tricyclic antidepressants. It has a biphasic effect, providing both antidepressant and anxiolytic benefits .
Properties
IUPAC Name |
3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADLXCPDUXFGFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5118-29-6 (Parent) | |
Record name | Melitracen hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046835 | |
Record name | Melitracen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10563-70-9 | |
Record name | Melitracen hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10563-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melitracen hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MELITRACEN HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Melitracen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[10,10-dimethyl-9(10H)-anthrylidene]-N,N-dimethylpropylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELITRACEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3448GKP5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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